4-Methyl-2-((piperidin-2-ylmethyl)thio)thiazole
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Overview
Description
2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine is a chemical compound that features a piperidine ring substituted with a thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine typically involves the reaction of 4-methyl-1,3-thiazole-2-thiol with piperidine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the thioether linkage .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine can undergo various chemical reactions, including:
Oxidation: The thiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole or piperidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine involves its interaction with specific molecular targets. The thiazole moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate certain enzymes, affecting cellular processes such as signal transduction and metabolism .
Comparison with Similar Compounds
Similar Compounds
4-methyl-1,3-thiazole-2-thiol: A precursor in the synthesis of 2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine.
2,4-disubstituted thiazoles: Compounds with similar biological activities and chemical properties.
Uniqueness
2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a thiazole moiety makes it a versatile compound for various applications .
Properties
Molecular Formula |
C10H16N2S2 |
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Molecular Weight |
228.4 g/mol |
IUPAC Name |
4-methyl-2-(piperidin-2-ylmethylsulfanyl)-1,3-thiazole |
InChI |
InChI=1S/C10H16N2S2/c1-8-6-13-10(12-8)14-7-9-4-2-3-5-11-9/h6,9,11H,2-5,7H2,1H3 |
InChI Key |
BHRNNCDGFSSAOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCCCN2 |
Origin of Product |
United States |
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